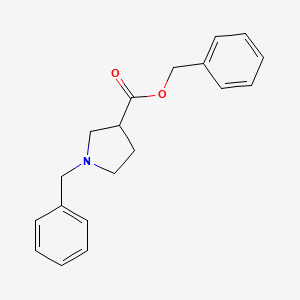

Benzyl N-Benzylpyrrolidine-3-carboxylate

Vue d'ensemble

Description

Benzyl N-Benzylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl N-Benzylpyrrolidine-3-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of benzylamine with pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl N-Benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzyl N-Benzylpyrrolidine-3-carboxylate has the molecular formula and a molecular weight of approximately 295.4 g/mol. It is characterized by a pyrrolidine ring substituted with benzyl groups and a carboxylate functional group, which contributes to its reactivity and utility in synthesis.

Intermediates in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and antibiotics. Notably, derivatives of pyrrolidine compounds are known for their biological activity, including:

- Antibiotics : The compound is utilized in the synthesis of carbapenem antibiotics, which are crucial for treating resistant bacterial infections .

- Antihypertensive Agents : It plays a role in developing antihypertensive drugs like Darifenacine and Barnidipine, which help manage blood pressure .

Chiral Drug Development

The compound's chiral nature allows it to be used in creating enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects. The synthesis of optically active N-benzyl-3-hydroxypyrrolidines from natural sources such as vasicine illustrates its potential in producing chiral pharmaceuticals efficiently .

Agrochemical Applications

This compound is also explored for its utility in agrochemicals. Its derivatives have been investigated for their potential to act as herbicides and pesticides, contributing to sustainable agricultural practices by providing effective control over pests while minimizing environmental impact .

Efficient Synthesis Routes

Recent advancements highlight efficient synthetic routes for producing this compound. Methods include:

- Condensation Reactions : Utilizing malic acid and benzylamine through condensation reactions followed by reduction processes to yield the desired compound .

- Natural Product Derivation : Starting from naturally occurring alkaloids like vasicine, which not only provides an eco-friendly route but also enhances the yield of optically active compounds .

Clinical Trials and Research Findings

Several studies have documented the pharmacological profiles of compounds derived from this compound:

- A study indicated that derivatives exhibit promising activity against specific bacterial strains, supporting their use as potential antibiotic agents.

- Research on antihypertensive properties demonstrated that certain derivatives effectively lower blood pressure in animal models, paving the way for future clinical trials .

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Antibiotics (e.g., carbapenems) | Effective against resistant bacteria |

| Antihypertensives (e.g., Darifenacine) | Significant blood pressure reduction | |

| Agrochemicals | Herbicides and pesticides | Potential for sustainable agricultural practices |

| Synthesis | Chiral drug development | Efficient routes from natural products |

Mécanisme D'action

The mechanism of action of Benzyl N-Benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl N-Benzylpyrrolidine-2-carboxylate

- Benzyl N-Benzylpyrrolidine-4-carboxylate

- Benzyl N-Benzylpyrrolidine-5-carboxylate

Uniqueness

Benzyl N-Benzylpyrrolidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Activité Biologique

Benzyl N-Benzylpyrrolidine-3-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. The compound features a pyrrolidine ring, which is a common motif in many biologically active molecules, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of:

- A pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- A benzyl group : Enhances lipophilicity and biological activity.

- A carboxylate group : Important for interaction with biological targets.

The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidine structure can mimic natural substrates or inhibitors, allowing modulation of biological pathways. Molecular docking studies have indicated that this compound can effectively bind to proteins, influencing their activity and leading to various biological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit notable inhibitory effects against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL against both Mtb H37Rv and multidrug-resistant strains .

Cytotoxicity Studies

Cytotoxicity evaluations on human lung cancer cell lines (A549) revealed moderate cytotoxic effects. For example, some derivatives exhibited IC50 values around 15.8 to 22.6 µg/mL, indicating potential for further development as anticancer agents . The selection index (SI), which evaluates the therapeutic window, was favorable for certain compounds in this series.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been performed to optimize the biological activity of this compound derivatives. Variations in substituents on the benzyl and pyrrolidine rings have been explored to enhance potency and selectivity against targeted diseases like malaria and tuberculosis .

Case Study: Antitubercular Agents

In a study focused on antitubercular agents, several derivatives of this compound were synthesized and evaluated. The results indicated that modifications on the phenolic ring significantly impacted the inhibitory activity against Mtb. For instance, compounds with specific substitutions showed improved efficacy with MIC values as low as 5 µg/mL .

Case Study: Antimalarial Activity

Another study highlighted the potential of Benzyl N-Benzylpyrrolidine-3-carboxamide derivatives in malaria treatment. Compounds from this class exhibited promising antimalarial activity with an effective dose (ED99) around 30 mg/kg/day in mouse models. This suggests that structural optimization can lead to new therapeutic candidates for malaria .

Summary of Key Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | MIC values: 2–8 µg/mL against Mtb |

| Cytotoxicity | IC50 values: 15.8–22.6 µg/mL on A549 cells |

| SAR Optimization | Improved potency through structural modifications |

Propriétés

IUPAC Name |

benzyl 1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22-15-17-9-5-2-6-10-17)18-11-12-20(14-18)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEPOWKKYXJBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.